molecular formula C17H27NO2 B241383 N-(tert-butyl)-4-(4-propylphenoxy)butanamide

N-(tert-butyl)-4-(4-propylphenoxy)butanamide

Katalognummer: B241383
Molekulargewicht: 277.4 g/mol
InChI-Schlüssel: OFCCZCSBOKQPDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-4-(4-propylphenoxy)butanamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B cell receptor signaling, which is essential for the development and function of B cells. Inhibition of BTK has been shown to be effective in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Wirkmechanismus

N-(tert-butyl)-4-(4-propylphenoxy)butanamide binds to the active site of BTK and inhibits its activity. This leads to a decrease in B cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK also leads to a decrease in the production of cytokines and chemokines, which are involved in the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound leads to a decrease in the activation of downstream signaling pathways such as AKT and ERK. This results in a decrease in cell proliferation and an increase in apoptosis in B cell malignancies. In addition, this compound has been shown to modulate the tumor microenvironment by decreasing the production of cytokines and chemokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-(tert-butyl)-4-(4-propylphenoxy)butanamide is a highly selective inhibitor of BTK, which makes it an attractive candidate for the treatment of B cell malignancies. However, like all drugs, this compound has limitations. One of the limitations is that it may not be effective in all patients, as some tumors may have acquired resistance to BTK inhibitors. In addition, this compound may have off-target effects that could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the development of N-(tert-butyl)-4-(4-propylphenoxy)butanamide. One direction is the combination of this compound with other drugs such as venetoclax and rituximab, which have been shown to enhance the anti-tumor activity of this compound. Another direction is the development of this compound as a first-line therapy for CLL and NHL. Finally, there is a need to identify biomarkers that can predict response to this compound, which could help to personalize treatment for patients with B cell malignancies.

Synthesemethoden

The synthesis of N-(tert-butyl)-4-(4-propylphenoxy)butanamide involves a multi-step process. The first step is the reaction of 4-propylphenol with tert-butyl bromoacetate to form the corresponding ester. The ester is then hydrolyzed to form the corresponding acid, which is coupled with 4-aminobutanamide to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-4-(4-propylphenoxy)butanamide has been extensively studied for its potential therapeutic use in B cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis in CLL and NHL cells. In addition, this compound has been shown to enhance the anti-tumor activity of other drugs such as venetoclax and rituximab.

Eigenschaften

Molekularformel

C17H27NO2

Molekulargewicht

277.4 g/mol

IUPAC-Name

N-tert-butyl-4-(4-propylphenoxy)butanamide

InChI

InChI=1S/C17H27NO2/c1-5-7-14-9-11-15(12-10-14)20-13-6-8-16(19)18-17(2,3)4/h9-12H,5-8,13H2,1-4H3,(H,18,19)

InChI-Schlüssel

OFCCZCSBOKQPDI-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

Kanonische SMILES

CCCC1=CC=C(C=C1)OCCCC(=O)NC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.